molecular formula C11H22Si B14418249 (4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane CAS No. 84140-29-4

(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane

Cat. No.: B14418249
CAS No.: 84140-29-4
M. Wt: 182.38 g/mol
InChI Key: ZHBWVNYWPKGQDR-UHFFFAOYSA-N
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Description

(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a trimethylsilyl group attached to a hexynyl chain. The presence of the trimethylsilyl group imparts specific chemical properties that make this compound valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane typically involves the reaction of a suitable alkyne precursor with a trimethylsilyl reagent. One common method is the hydrosilylation of 4,5-dimethylhex-2-yne using trimethylsilane in the presence of a catalyst such as platinum or palladium. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production efficiency. The compound is typically purified through distillation or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alkynes.

    Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the trimethylsilyl group. The trimethylsilyl group can stabilize reactive intermediates, making the compound a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

    (5-Chloropent-1-yn-1-yl)(trimethyl)silane: Similar structure but with a chlorine substituent.

    (4-Methylpent-2-yn-1-yl)(trimethyl)silane: Similar structure with a different alkyl substituent.

    (3,3-Dimethylbut-1-yn-1-yl)(trimethyl)silane): Similar structure with a different alkyl substituent.

Uniqueness

(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and makes it a versatile reagent in various chemical transformations.

Properties

CAS No.

84140-29-4

Molecular Formula

C11H22Si

Molecular Weight

182.38 g/mol

IUPAC Name

4,5-dimethylhex-2-ynyl(trimethyl)silane

InChI

InChI=1S/C11H22Si/c1-10(2)11(3)8-7-9-12(4,5)6/h10-11H,9H2,1-6H3

InChI Key

ZHBWVNYWPKGQDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C#CC[Si](C)(C)C

Origin of Product

United States

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